molecular formula C13H24N2O2 B7903805 Tert-butyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate

Tert-butyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate

Cat. No.: B7903805
M. Wt: 240.34 g/mol
InChI Key: YVIQTBXNODXXGZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate: is a chemical compound with the molecular formula C13H24N2O2. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with a suitable spirocyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate serves as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for the development of novel compounds with potential biological activity .

Biology and Medicine: This compound is investigated for its potential use in drug discovery and development. Its structural features make it a candidate for the design of enzyme inhibitors, receptor modulators, and other bioactive molecules .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its applications may extend to the production of polymers, agrochemicals, and other industrial products .

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the context of its use .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and amino groups. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-10(14)13(9-15)6-4-5-7-13/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIQTBXNODXXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-oxo-2-azaspiro[4.4]nonane-2-carboxylate (8.56 g, 35.77 mmol) in ammonia (7M in methanol, 100 mL) was added Ti(Oi-Pr)4 (22.37 g, 78.6 mmol) and the reaction mixture was stirred at rt overnight. Then NaBH4 (2.71 g, 71.54 mmol) was added portion-wise and the resulting mixture was stirred at rt for another 2 h and concentrated in vacuo. The residue was purified by silica gel column chromatography (DCM/MeOH (v/v)=10/1) to give the product as yellow oil (5 g, 58%).
Quantity
8.56 g
Type
reactant
Reaction Step One
[Compound]
Name
Ti(Oi-Pr)4
Quantity
22.37 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
2.71 g
Type
reactant
Reaction Step Two
Yield
58%

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